

Independent Verification of Xevinapant's Binding Constants to IAP Proteins: A Comparative Guide

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Compound of Interest

Compound Name: *Xevinapant Hydrochloride*

Cat. No.: *B1667665*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Xevinapant's binding affinity to Inhibitor of Apoptosis Proteins (IAPs) with other notable IAP antagonists. While direct independent verification of Xevinapant's binding constants by unrelated laboratories is not readily available in published literature, this document summarizes the reported values and presents data for other compounds to offer a comparative landscape. Detailed methodologies for key experimental techniques used to determine these binding constants are also provided.

Comparative Analysis of IAP Antagonist Binding Constants

The potency of IAP antagonists is a critical determinant of their therapeutic potential. The following table summarizes the reported binding constants (K_i or IC_{50}) of Xevinapant and other well-characterized IAP inhibitors against key IAP family members: X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). Lower values indicate higher binding affinity.

Compound	XIAP Ki (nM)	cIAP1 Ki (nM)	cIAP2 Ki (nM)	Reference(s)
Xevinapant	66.4	1.9	5.1	[1] [2] [3] [4]
GDC-0152	28	17	43	[3]
LCL161	35 (IC50)	0.4 (IC50)	-	[3] [4]
SM-164	1.39 (IC50)	-	-	[3] [4]
AZD5582	15 (IC50)	15 (IC50)	21 (IC50)	[4]
Birinapant	-	<1	<1	

Note: Ki and IC50 values are measures of binding affinity and inhibitory concentration, respectively. While related, they are not always directly comparable. Data for Birinapant is often cited as having very high affinity for cIAPs without specific numerical values in some sources.

Experimental Protocols for Determining Binding Constants

The determination of binding constants for small molecule inhibitors like Xevinapant to their protein targets is commonly achieved through biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique that measures the real-time interaction between a ligand (e.g., an IAP protein) immobilized on a sensor chip and an analyte (e.g., Xevinapant) flowing over the surface. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.

General Protocol:

- Ligand Immobilization:
 - The purified IAP protein (ligand) is covalently immobilized onto a sensor chip surface. Common surfaces include CM5 chips, which have a carboxymethylated dextran matrix.

- The surface is first activated, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- The IAP protein, diluted in an appropriate buffer (e.g., 10 mM acetate, pH 4.0-5.5), is then injected over the activated surface.
- Any remaining active esters on the surface are deactivated by injecting a blocking agent, such as ethanolamine.
- Analyte Binding:
 - A series of concentrations of the IAP antagonist (analyte), like Xevinapant, are prepared in a suitable running buffer (e.g., HBS-EP).
 - Each concentration is injected over the immobilized ligand surface for a defined association phase, followed by a dissociation phase where only the running buffer flows over the chip.
 - A reference flow cell, either blank or with an immobilized control protein, is used to subtract non-specific binding and bulk refractive index changes.
- Data Analysis:
 - The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), where $K_D = k_d/k_a$.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a , the inverse of K_D), enthalpy change (ΔH), and stoichiometry (n).

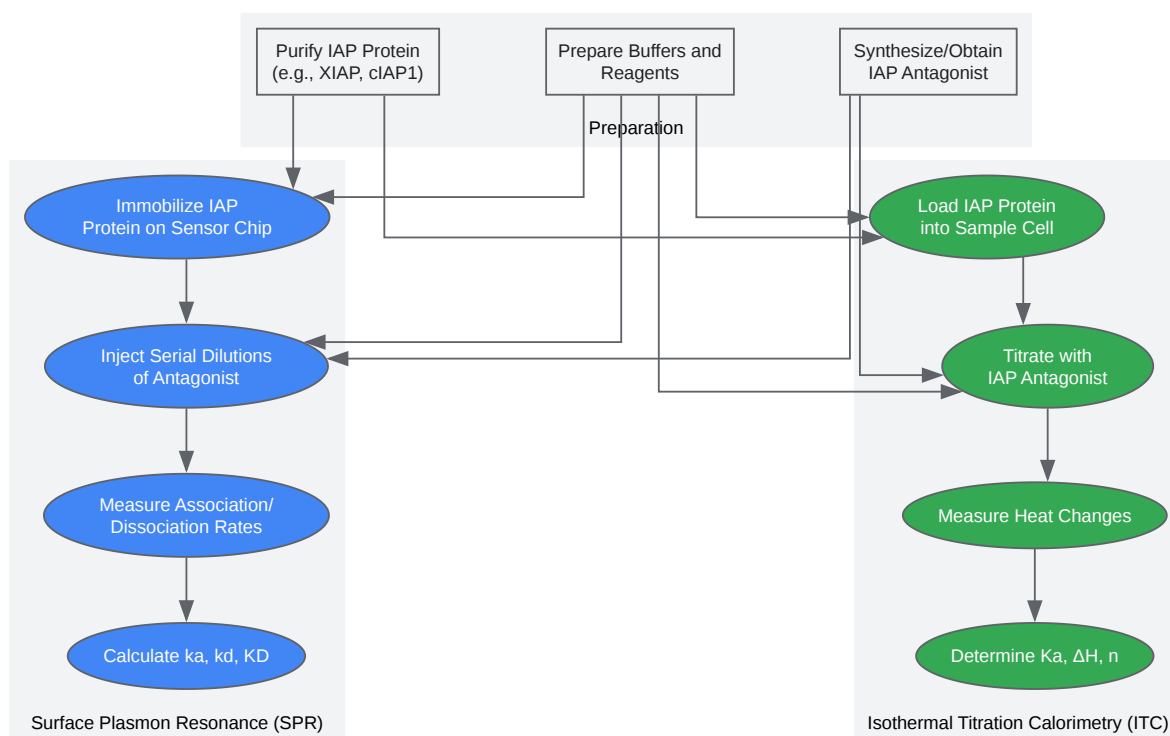
General Protocol:

- Sample Preparation:

- Purified IAP protein is placed in the sample cell of the calorimeter.
- The IAP antagonist is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.
- It is crucial that both the protein and the ligand are in identical buffer solutions to minimize heat of dilution effects.
- Titration:
 - A series of small, precise injections of the ligand are made into the protein solution while the temperature is kept constant.
 - The heat released or absorbed during each injection is measured and recorded.
- Data Analysis:
 - The raw data, a series of heat-flow peaks, is integrated to obtain the heat change per injection.
 - These values are then plotted against the molar ratio of ligand to protein.
 - The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters: K_a , ΔH , and n . The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: $\Delta G = -RT\ln(K_a) = \Delta H - T\Delta S$.

Visualizing the Science

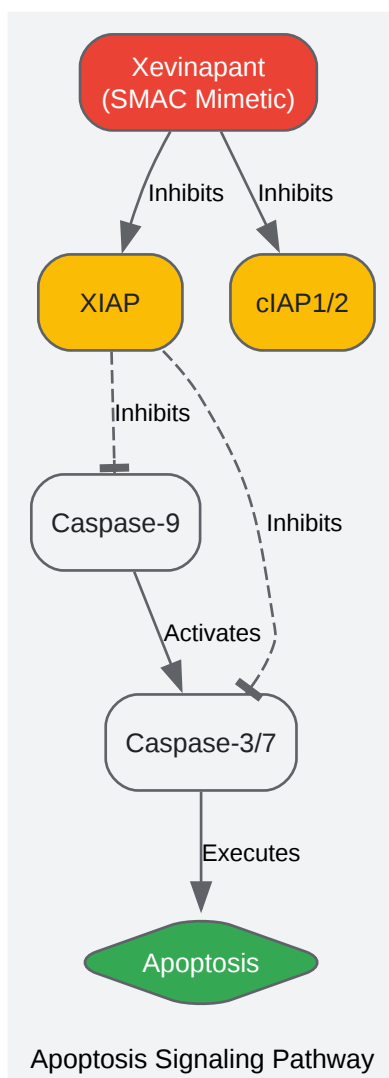
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the mechanism of action of Xevinapant and a generalized workflow for determining binding constants.



Experimental Workflow for Determining Binding Constants

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Workflow for determining IAP antagonist binding constants.



Mechanism of Action of Xevinapant

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Simplified signaling pathway of Xevinapant-mediated apoptosis.

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